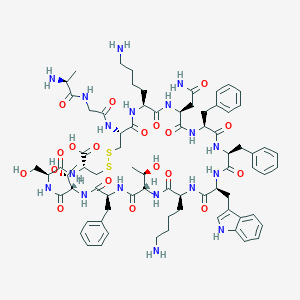

Somatostatin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Mechanism of Action

Target of Action

Somatostatin, a naturally-occurring peptide hormone, primarily targets the endocrine system . It is secreted by the D cells of the islets to inhibit the release of insulin and glucagon . It is also generated in the hypothalamus, where it inhibits the release of growth hormone and thyroid-stimulating hormones from the anterior pituitary .

Mode of Action

This compound acts through a transmembrane G protein-coupled receptor (SST1-SST5) . When released into the stomach, it binds to an alpha-1 G-protein coupled receptor on the basolateral membrane of the parietal cell . This binding leads to the inhibition of adenylyl cyclase, antagonizing the stimulatory effect of histamine, and thus inhibiting gastric acid secretion by parietal cells .

Biochemical Pathways

The signaling pathways involved in the antitumor function of this compound are primarily MAPK/ERK/AKT and Wnt/β–catenin . SSTR subtype-mediated activation or inhibition of the mitogen-activated protein kinases (MAPKs) has long been associated with cell growth inhibition in different cells .

Pharmacokinetics

Octreotide, an 8 amino acid synthetic analogue of this compound, possesses similar pharmacological effects but has a much longer duration of action . Peak serum concentrations occur within 30 minutes after subcutaneous administration and within four minutes of a three-minute intravenous infusion . The elimination half-life is about 1.5 hours and about 32% of a subcutaneous dose is excreted in the urine as unchanged octreotide .

Result of Action

This compound regulates a wide variety of physiological functions and inhibits the secretion of other hormones, the activity of the gastrointestinal tract, and the rapid reproduction of normal and tumor cells . It also affects neurotransmission and cell proliferation via interaction with G protein-coupled this compound receptors and inhibition of the release of numerous secondary hormones .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the content of circulating signals in response to fat stores can affect the secretion of this compound

Biochemical Analysis

Biochemical Properties

Somatostatin plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it binds to the human this compound receptor 2 (SSTR2) in complex with inhibitory G (Gi) proteins . This interaction is crucial for its function in regulating endocrine systems .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by altering growth factor signaling through the regulation of enzymes like activation of protein tyrosine phosphatase (PTPs) and the mitogen-activated protein kinase (MAPK) pathway . These impacts on cell signaling pathways, gene expression, and cellular metabolism are essential for its role in endocrine regulation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it recognizes the highly conserved Trp-Lys motif of SST-14 at the bottom of the pocket formed by seven transmembrane helices .

Preparation Methods

Synthetic Routes and Reaction Conditions: Somatostatin can be synthesized using solid-phase peptide synthesis (SPPS), which involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes deprotection and coupling steps, followed by cleavage from the resin and purification .

Industrial Production Methods: Industrial production of this compound analogs, such as octreotide, involves the use of recombinant DNA technology. This method includes the insertion of the this compound gene into bacterial or yeast cells, which then produce the peptide through fermentation. The peptide is subsequently purified using chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: Somatostatin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized at its methionine residues, leading to the formation of sulfoxides.

Reduction: Reduction reactions can reverse the oxidation of methionine residues.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Reducing agents such as dithiothreitol (DTT).

Substitution: Amino acid derivatives and coupling reagents used in peptide synthesis.

Major Products Formed:

Oxidation: Methionine sulfoxides.

Reduction: Restored methionine residues.

Substitution: Various this compound analogs with modified biological activity.

Scientific Research Applications

Somatostatin has a wide range of scientific research applications, including:

Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

Biology: Investigated for its role in regulating hormone secretion and cell proliferation.

Medicine: Used in the treatment of acromegaly, neuroendocrine tumors, and gastrointestinal disorders.

Industry: Employed in the production of this compound analogs for therapeutic use.

Comparison with Similar Compounds

Octreotide: A synthetic somatostatin analog with a longer half-life and similar biological activity.

Lanreotide: Another synthetic analog used in the treatment of acromegaly and neuroendocrine tumors.

Pasireotide: A second-generation this compound analog with broader receptor binding affinity.

Comparison: this compound is unique due to its natural occurrence and broad range of biological activities. While synthetic analogs like octreotide, lanreotide, and pasireotide have been developed to improve stability and therapeutic efficacy, this compound itself remains a critical molecule for understanding hormone regulation and developing new therapeutic agents .

Biological Activity

Somatostatin (SST), also known as somatotrophin release inhibiting factor (SRIF), is a peptide hormone that plays a crucial role in various physiological processes. Discovered over three decades ago, SST is recognized for its ability to inhibit the secretion of several hormones and neurotransmitters, thereby modulating endocrine and exocrine functions. This article delves into the biological activity of this compound, its mechanisms of action, and its implications in health and disease.

Structure and Receptors

This compound is a tetradecapeptide composed of 14 amino acids. It exerts its effects primarily through a family of five G protein-coupled receptors (GPCRs), designated as SSTR1 to SSTR5. Each receptor subtype has distinct tissue distributions and signaling pathways:

| Receptor | Tissue Distribution | Primary Functions |

|---|---|---|

| SSTR1 | CNS, pancreas | Inhibition of hormone secretion |

| SSTR2 | Pituitary gland, CNS | Inhibition of growth hormone and insulin secretion |

| SSTR3 | CNS | Modulation of neurotransmission |

| SSTR4 | Gastrointestinal tract | Regulation of digestive processes |

| SSTR5 | Pancreas, pituitary | Inhibition of glucagon secretion |

SST binding to these receptors leads to various intracellular responses, including inhibition of adenylate cyclase activity, decreased cAMP levels, and modulation of calcium ion concentrations, which collectively contribute to its biological effects .

This compound's biological activities can be categorized primarily into two mechanisms: inhibition of secretion and inhibition of cell proliferation .

Inhibition of Secretion

SST inhibits the release of numerous hormones, including insulin, glucagon, growth hormone (GH), and others. This effect is mediated through:

- Reduction in cAMP levels: SST binding to its receptors decreases cAMP production, leading to reduced secretion from endocrine cells.

- Calcium modulation: SST also lowers intracellular calcium levels, further inhibiting hormone release .

For instance, studies have shown that SST and its analogs significantly inhibit insulin and glucagon release in response to stimulatory agents like arginine . The ID50 values for SST in inhibiting insulin release induced by arginine are approximately 14 µg/100 g body weight.

Inhibition of Cell Proliferation

SST exhibits anti-proliferative effects on various cell types, including cancer cells. This is primarily achieved through:

- Activation of phosphatases: SST activates tyrosine phosphatases that dephosphorylate growth factor receptors such as the epidermal growth factor receptor (EGFR), leading to reduced cell proliferation.

- Induction of apoptosis: In certain contexts, particularly through SSTR2 and SSTR3 activation, SST can promote apoptosis via upregulation of tumor suppressor genes like p53 .

Clinical Implications

The diverse biological activities of this compound have led to its exploration in various clinical settings:

- Endocrine Disorders: SST analogs are utilized in managing acromegaly (excess GH) and neuroendocrine tumors due to their ability to inhibit hormone secretion.

- Diabetes Management: By regulating insulin and glucagon release, SST has potential therapeutic applications in diabetes treatment .

- Cancer Therapy: The anti-proliferative properties make SST analogs candidates for cancer therapy, particularly in tumors that express this compound receptors .

Case Studies

-

Acromegaly Treatment:

A study demonstrated that patients with acromegaly showed significant reductions in GH levels when treated with octreotide (a synthetic SST analog). The treatment resulted in tumor size reduction in several cases. -

Neuroendocrine Tumors:

Patients with neuroendocrine tumors receiving lanreotide (another SST analog) exhibited prolonged progression-free survival compared to those not receiving treatment. This highlights the efficacy of SST analogs in controlling tumor growth.

Properties

Key on ui mechanism of action |

Somatostatin binds to 5 subtypes of somatostatin receptors (SSTRs), which are all Gi-protein-coupled transmembrane receptors that inhibits adenylyl cyclase upon activation. By inhibiting intracellular cyclic AMP and Ca2+ and by a receptor-linked distal effect on exocytosis, SSTRs block cell secretion. The common pathway shared by the receptors involve the activation of phosphotyrosine phosphatase (PTP), and modulation of mitogen-activated protein kinase (MAPK). With the exception of SSTR3, activation of SSTRs lead to activation of voltage-gated potassium channels accompanied by increased K+ currents. This result in membrane hyperpolarization and inhibits depolarization-induced Ca2+ influx through voltage-sensitive Ca2+ channels. Depending on the receptor subtype, signalling cascades involve activation of other downstream targets such as Na+/H+ exchanger, Rho GTPase, and nitric oxide synthase (NOS). SSTRs 1 to 4 bind both somatostatin isoforms with equal nanomolar binding affinity whereas SSTR5 exhibits a 5- to 10-fold higher binding affinity for SST-28. **Effects of SSTR1:** Upon biding of somatostatin and activation, SSTR1 mediates an antisecretory effect on growth hormone, prolactin and calcitonin. **Effects of SSTR2:** SSTR2 subtype dominates in endocrine tissues. By binding to SST2 receptors, somatostatin exerts paracrine inhibitory actions on gastrin release from G cells, histamine release from ECL cells, and directly on parietal cell acid output. SSTR2 receptor signalling cascades also inhibit the secretion of growth hormone and that of adrenocorticotropin, glucagon, insulin, and interferon-γ. **Effects of SSTR3:** Activation of these receptors lead to reduction in cell proliferation. SSTR3 triggers PTP-dependent cell apoptosis accompanied by activation of p53 and the pro-apoptotic protein Bax. A study of the matrigel sponge assay suggests that through SSTR3-mediated inhibition of both NOS and MAPK activities may lead to the antitumor effects of somatostatin in inhibiting tumor angiogenesis. **Effects of SSTR4:** The functions of SSTR4 remain largely unknown. **Effects of SSTR5:** Like SSTR2, SSTR5 subtype also predominates in endocrine tissues. Upon activation, SSTR5 signalling cascades exert an inhibitory action on growth hormone, adrenocorticotropin, insulin, and glucagon-like peptide-1 as well as the secretion of amylase. The presence of somatostatin receptors has been identified in most neuroendocrine tumours, endocrine gastroenteropancreatic (GEP) tumors, paragangliomas, pheochromocytomas, medullary thyroid carcinomas (MTC) and small cell lung carcinomas. The antitumor effects of somatostatin were also effective in various malignant lymphomas and breast tumours. Gastrointestinal hormones, such as gastrin, secretin, and cholecystokinin (CCK), as well as growth hormones and growth factors are thought to be elevated in gastrointestinal tract and neuroendocrine tumours and are inhibited by somatostatin. _In vitro_, somatostatin inhibited epidermal growth factor (EGF)-induced DNA synthesis and replication following which suggest that somatostatin may have direct anti-proliferative effects via SSTR signalling. Acromegaly is characterized as the endocrine disorder caused by a functioning tumour of cells that secrete growth hormone from the anterior pituitary. Somatostatin analogue therapies serve to normalize the elevated levels of GH and insulin-like growth factor 1 (IGF-1) and attenuate tumour growth. In the vascular system this likely produces vasoconstriction by inhibiting adenylate cyclase leading to a lowering the concentration of cyclic adenosine monophosphate in the endothelial cells which ultimately blocks vasodilation through this pathway. This vasoconstriction is though the be responsible for reducing blood flow to the esophageal tissues and so reduces bleeding from esophageal varices. Somatostatin mediates an analgesic activity by reducing vascular and nociceptive components of inflammation. Studies indicate that somatostatin may be present in nociceptive DRG neurons with C-fibers and primary afferent neurons to inhibit the release of transmitters at the presynaptic junctions of the sensory-efferent nerve terminals. Exogenous somatostatin has shown to inhibit the release of Substance P from central and peripheral nerve ending. |

|---|---|

CAS No. |

38916-34-6 |

Molecular Formula |

C76H104N18O19S2 |

Molecular Weight |

1637.9 g/mol |

IUPAC Name |

(4S,7S,10S,13S,16S,19S,22R,25S,28S,31S,34S,37R)-19,34-bis(4-aminobutyl)-31-(2-amino-2-oxoethyl)-37-[[2-[[(2S)-2-aminopropanoyl]amino]acetyl]amino]-13,25,28-tribenzyl-10,16-bis[(1R)-1-hydroxyethyl]-7-(hydroxymethyl)-22-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacontane-4-carboxylic acid |

InChI |

InChI=1S/C76H104N18O19S2/c1-41(79)64(100)82-37-61(99)83-58-39-114-115-40-59(76(112)113)92-72(108)57(38-95)91-75(111)63(43(3)97)94-71(107)54(33-46-23-11-6-12-24-46)90-74(110)62(42(2)96)93-66(102)51(28-16-18-30-78)84-69(105)55(34-47-36-81-49-26-14-13-25-48(47)49)88-68(104)53(32-45-21-9-5-10-22-45)86-67(103)52(31-44-19-7-4-8-20-44)87-70(106)56(35-60(80)98)89-65(101)50(85-73(58)109)27-15-17-29-77/h4-14,19-26,36,41-43,50-59,62-63,81,95-97H,15-18,27-35,37-40,77-79H2,1-3H3,(H2,80,98)(H,82,100)(H,83,99)(H,84,105)(H,85,109)(H,86,103)(H,87,106)(H,88,104)(H,89,101)(H,90,110)(H,91,111)(H,92,108)(H,93,102)(H,94,107)(H,112,113)/t41-,42+,43+,50-,51-,52-,53-,54-,55+,56-,57-,58-,59+,62-,63-/m0/s1 |

InChI Key |

NHXLMOGPVYXJNR-LDBOSBTGSA-N |

SMILES |

CC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)CNC(=O)C(C)N)C(=O)O)CO)C(C)O)CC6=CC=CC=C6)O |

Isomeric SMILES |

C[C@H]([C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)CNC(=O)[C@H](C)N)C(=O)O)CO)[C@@H](C)O)CC6=CC=CC=C6)O |

Canonical SMILES |

CC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)CNC(=O)C(C)N)C(=O)O)CO)C(C)O)CC6=CC=CC=C6)O |

Key on ui other cas no. |

38916-34-6 |

Related CAS |

51110-01-1 (Parent) |

sequence |

One Letter Code: HAGCKNFFWKTFTSC-OH (Disulfide bridge: Cys3-Cys14) |

Synonyms |

Cyclic Somatostatin Somatofalk Somatostatin Somatostatin 14 Somatostatin, Cyclic Somatostatin-14 Somatotropin Release Inhibiting Factor Somatotropin Release Inhibiting Hormone Somatotropin Release-Inhibiting Factor Somatotropin Release-Inhibiting Hormone SRIH-14 Stilamin |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.